molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No. B1580542
CAS RN: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
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Patent
US06613935B2

Procedure details

A total of 165.6 g of potassium carbonate, 390.0 g of 1,2-dichloroethane, 234.0 g of N,N-dimethylacetamide, 5.0 g of potassium iodide, and 78.0 g of ethyl acetoacetate were mixed, followed by a reaction at 100° C. for 4 hours. The reaction mixture was cooled to room temperature and was filtrated, the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid, and the organic layer was washed with water. The organic layer was then concentrated under a reduced pressure to distill off 1,2-dichloroethane, was subjected to distillation under a reduced pressure and thereby yielded 31.7 g of ethyl 1-acetyl-1-cyclopropanecarboxylate as a colorless liquid as a fraction at 80° C./20 mmHg.
Quantity
165.6 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][CH2:9]Cl.[I-].[K+].[C:13]([O:19][CH2:20][CH3:21])(=[O:18])[CH2:14][C:15]([CH3:17])=[O:16]>CN(C)C(=O)C>[C:15]([C:14]1([C:13]([O:19][CH2:20][CH3:21])=[O:18])[CH2:9][CH2:8]1)(=[O:16])[CH3:17] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
165.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
390 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
78 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
234 g
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by a reaction at 100° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid
WASH
Type
WASH
Details
the organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off 1,2-dichloroethane
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.